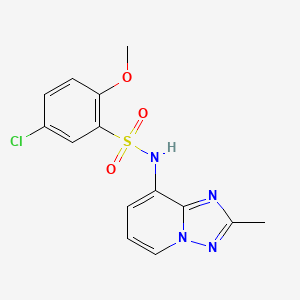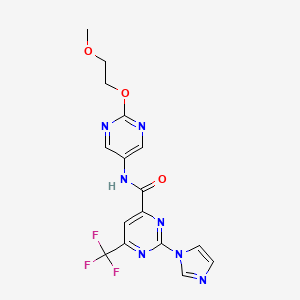
CD38 inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD38 inhibitor 3 is a small molecule inhibitor that targets the enzyme CD38. CD38 is a multifunctional ectoenzyme involved in the metabolism of nicotinamide adenine dinucleotide (NAD+) and plays a significant role in various cellular processes, including calcium signaling, cell adhesion, and immune response regulation . CD38 inhibitors have gained attention for their potential therapeutic applications, particularly in the treatment of cancers such as multiple myeloma and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD38 inhibitor 3 typically involves the preparation of 8-amino-N1-inosine 5′-monophosphate derivatives. The synthetic route starts with adenine, which undergoes a series of chemical reactions to form the desired inhibitor. . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CD38 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and pressure are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the inhibitor, while substitution reactions may introduce new functional groups that enhance the inhibitor’s activity .
Scientific Research Applications
CD38 inhibitor 3 has a wide range of scientific research applications:
Mechanism of Action
CD38 inhibitor 3 exerts its effects by binding to the active site of the CD38 enzyme, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of NAD+ to cyclic adenosine diphosphate-ribose (cADPR), a molecule involved in calcium signaling . By blocking this pathway, this compound can modulate immune responses and reduce the proliferation of cancer cells .
Comparison with Similar Compounds
CD38 inhibitor 3 is unique in its structure and mechanism of action compared to other CD38 inhibitors. Similar compounds include:
NAD+ analogs: These compounds mimic the structure of NAD+ and compete for binding to the CD38 enzyme.
Flavonoids: Natural compounds that inhibit CD38 activity through various mechanisms.
Heterocyclic compounds: Synthetic molecules designed to target the active site of CD38.
This compound stands out due to its high potency and specificity, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C16H14F3N7O3 |
|---|---|
Molecular Weight |
409.32 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-[2-(2-methoxyethoxy)pyrimidin-5-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14F3N7O3/c1-28-4-5-29-15-21-7-10(8-22-15)23-13(27)11-6-12(16(17,18)19)25-14(24-11)26-3-2-20-9-26/h2-3,6-9H,4-5H2,1H3,(H,23,27) |
InChI Key |
HETNKTFSCIEHQT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=C(C=N1)NC(=O)C2=CC(=NC(=N2)N3C=CN=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)


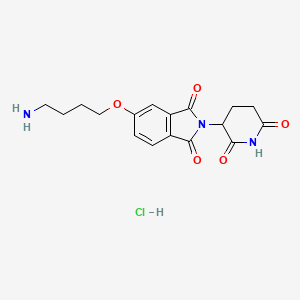
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
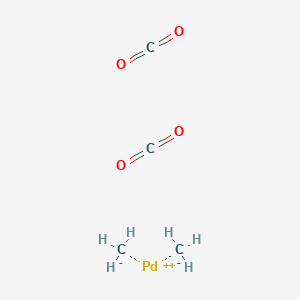
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)

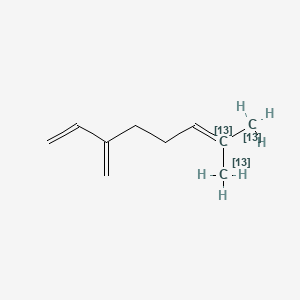
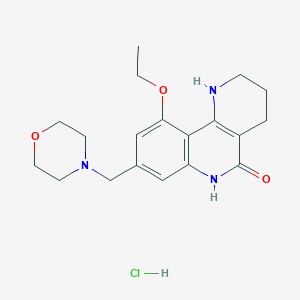
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
